molecular formula C18H19ClN2O2 B2885856 7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326826-36-1

7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2885856
CAS RN: 1326826-36-1
M. Wt: 330.81
InChI Key: RMYHORQAHNNLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one” is a biochemical used for proteomics research . It has a molecular weight of 330.81 and a molecular formula of C18H19ClN2O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.81 and a molecular formula of C18H19ClN2O2 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Enantioselective Synthesis and Metabolite Analysis
A notable application of related compounds involves the enantioselective synthesis of metabolites of the vasopressin V2 receptor antagonist OPC-31260. Lipase-catalyzed transesterification was used for the synthesis, highlighting the compound's relevance in producing stereochemically pure pharmaceuticals and studying their metabolism (J. Matsubara et al., 2000).

Dopaminergic Activity Investigation
Compounds structurally related to 7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one have been synthesized and evaluated for their agonistic effects on central and peripheral dopamine receptors. This research underscores the potential for such compounds in the development of new therapeutics targeting dopaminergic systems (F. R. Pfeiffer et al., 1982).

Dopamine D1 Receptor Antagonist Development
Another research direction involves the preparation of (±)-(N-Alkylamino)benzazepine analogs as novel dopamine D1 receptor antagonists. These compounds aim to elucidate the receptor subtypes' roles in the pharmacology and toxicology of cocaine, presenting a pathway for developing new therapeutics (J. Shah et al., 1995).

Hyponatremia Treatment Research
The compound's relevance extends to its use in studying aquaresis in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The non-peptide V2 arginine vasopressin (AVP) antagonist OPC-31260 has shown effectiveness in producing water diuresis and improving hyponatremia, indicating potential therapeutic applications (T. Saito et al., 1997).

properties

IUPAC Name

7-chloro-4-[[4-(dimethylamino)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-20(2)16-6-3-13(4-7-16)10-21-11-14-9-15(19)5-8-17(14)23-12-18(21)22/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYHORQAHNNLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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